Product packaging for Cys-mcMMAD(Cat. No.:)

Cys-mcMMAD

Cat. No.: B1191616
M. Wt: 1085.42
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Antibody-Drug Conjugate (ADC) Development Paradigms

The development of ADCs has evolved considerably, driven by the need to improve therapeutic index and overcome limitations associated with earlier generations. This evolution involves refinements in antibody engineering, the identification of more potent and suitable cytotoxic payloads, and significant advancements in linker chemistry and conjugation strategies.

Evolution of Cytotoxic Payloads for Targeted Drug Delivery

The evolution of ADC payloads reflects a continuous effort to identify and utilize highly potent cytotoxic agents that can effectively kill cancer cells upon targeted delivery. Early ADCs sometimes employed traditional chemotherapeutic agents, but these often lacked sufficient potency when delivered via an antibody conjugate drugtargetreview.com. The field has since moved towards more potent classes of molecules, including tubulin inhibitors and DNA-damaging agents mdpi.comnih.gov. Auristatins, such as Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF), have emerged as prominent examples of highly potent tubulin polymerization inhibitors widely used as ADC payloads drugtargetreview.comadcreview.comwikipedia.org. These payloads are significantly more potent than those used in first-generation ADCs drugtargetreview.com. The selection of a payload is crucial as it dictates the mechanism of action and contributes significantly to the ADC's therapeutic index nih.gov. Ideal payloads exhibit high cytotoxicity at picomolar or nanomolar concentrations, possess low immunogenicity, remain stable in circulation, and have functional groups amenable to conjugation adcreview.com.

Definition and Significance of Cys-mcMMAD as a Cysteine-Conjugatable Monomethylauristatin D (MMAD) Derivative for ADCs

This compound is a drug-linker conjugate specifically designed for use in ADCs glpbio.comglpbio.com. It is a derivative of Monomethylauristatin D (MMAD), a potent tubulin inhibitor glpbio.comglpbio.comcfmot.de. The "Cys" in this compound indicates its design for conjugation to cysteine residues on an antibody, while "mc" typically refers to a maleimidocaproyl linker, a common moiety used for reaction with thiol groups of cysteines . This conjugation strategy exploits the reaction between the maleimide (B117702) group of the linker and the thiol groups of cysteine residues on the antibody . Cysteine conjugation is a widely adopted method for ADC construction due to its ability to provide relatively well-defined conjugation sites compared to earlier methods like lysine (B10760008) conjugation, contributing to better control over the drug-to-antibody ratio (DAR) and product homogeneity creative-biolabs.comtandfonline.com. The significance of this compound lies in its combination of a potent auristatin payload (MMAD) with a linker system amenable to cysteine conjugation, facilitating the creation of targeted therapies with potentially improved characteristics.

Structural Basis and Functional Implications of this compound in Conjugate Systems

Understanding the structural features of this compound is essential for appreciating its role and behavior within an ADC construct. This includes identifying the specific site designed for attachment to the antibody and recognizing its functional relationship with the parent compound, MMAD.

Elucidation of the Cysteine Conjugation Site in this compound

This compound is designed for conjugation to cysteine residues on an antibody glpbio.com. The conjugation typically occurs via a maleimide group present in the linker component ("mc") of this compound . Maleimides react with the free thiol (sulfhydryl) groups of cysteine residues through a Michael addition reaction, forming a stable thioether linkage nih.gov. This reaction is a cornerstone of cysteine bioconjugation strategies used in ADC development creative-biolabs.comnih.gov. The cysteine residues targeted for conjugation can be naturally occurring inter-chain cysteines in the antibody, which are typically reduced to expose free thiols, or engineered cysteine residues introduced at specific sites within the antibody structure for site-specific conjugation creative-biolabs.comgoogle.com. The use of cysteine conjugation, particularly site-specific methods, aims to produce more homogeneous ADC populations with a controlled DAR, which can lead to improved pharmacokinetics and efficacy oup.comcreative-biolabs.comgoogle.com.

Properties

Molecular Formula

C54H84N8O11S2

Molecular Weight

1085.42

Origin of Product

United States

Chemical Synthesis and Structural Derivatization Strategies for Cys Mcmmad

Methodologies for the Chemical Synthesis of Cys-mcMMAD

The synthesis of this compound typically involves the conjugation of cysteine residues with a maleimide-functionalized linker attached to the MMAD payload. This modular approach allows for the assembly of the final conjugate from pre-synthesized components.

Optimization of Reaction Conditions for High Purity and Yield

Achieving high purity and yield in cysteine-maleimide conjugation requires careful optimization of reaction conditions. Key parameters include the molar ratio of maleimide (B117702) to thiol, reaction time, temperature, and buffer composition.

A typical molar ratio for labeling with maleimides is a molar excess of the maleimide reagent relative to the thiol groups, often ranging from 10:1 to 20:1, although this ratio should be optimized for each specific conjugation. tocris.com Studies have shown optimal conjugation efficiency can be achieved at specific maleimide to thiol molar ratios, for instance, a 2:1 ratio was found optimal for conjugating a peptide to maleimide-functionalized nanoparticles. uu.nl

Reaction time and temperature also play significant roles. Conjugations can be performed at room temperature for a few hours or at lower temperatures (e.g., 2-8 °C) overnight. tocris.com

Controlling the pH between 6.5 and 7.5 is crucial to ensure selectivity for thiols and minimize side reactions with amines or maleimide hydrolysis. tocris.comaxispharm.com Degassing buffers and handling thiols under inert gas like nitrogen or argon can prevent oxidation. tocris.com

Optimization studies often involve screening different conditions to determine those that maximize the desired conjugate formation while minimizing unwanted byproducts. For example, optimization of conjugation reaction conditions has been performed for PEGylated auristatin derivatives to achieve a desirable drug-to-protein ratio (DAR). acs.org

Scalability Considerations in Academic Synthesis

Scalability is an important consideration in chemical synthesis, particularly when moving from laboratory-scale research to potential larger-scale production or extensive biological studies. nih.gov While academic synthesis often focuses on proof-of-concept and exploring novel structures, the ability to produce sufficient quantities of this compound for in-depth research requires scalable methodologies.

For cysteine-containing peptides, robust synthesis strategies have been developed, including methods that avoid the use of derivatization reagents for resin modification, which can be advantageous for scalability. rsc.org The inherent efficiency and selectivity of the maleimide-thiol reaction under mild conditions contribute to its potential scalability compared to less specific conjugation chemistries. axispharm.comuu.nl

Producing larger quantities may involve optimizing reaction volumes, reagent concentrations, and purification methods. While specific large-scale synthesis protocols for this compound in academic settings are not extensively detailed in the provided information, the principles of scalable organic synthesis, which focus on robust and efficient routes, are applicable. nih.gov

Design and Synthesis of this compound Analogues for Research Applications

The design and synthesis of this compound analogues are driven by the need to improve the properties of ADCs, such as stability, efficacy, and reduced off-target toxicity. This involves modifying either the auristatin core or the linker structure.

Rational Design Principles for Modifying the Auristatin Core

Rational design of auristatin analogues aims to enhance their cytotoxic potency, improve their pharmacokinetic properties, or alter their interaction with biological targets. Auristatins, such as MMAE and MMAF, are potent microtubule inhibitors. core.ac.uknih.govhelsinki.fimdpi.comgoogle.com Understanding their structural properties and binding modes is essential for rational design. core.ac.uk

Studies have investigated the conformational properties of auristatins, revealing that they can exist in different conformers (e.g., cis and trans isomers) in solution, and only certain conformers may be biologically active. core.ac.ukhelsinki.fi Rational design can focus on modifying the structure to favor the biologically active conformation, potentially increasing efficiency and reducing the risk of side effects from inactive forms. core.ac.ukhelsinki.fi Modifications can target specific regions of the auristatin core, such as the aromatic ring, amino groups, or amide bonds, based on structural insights. core.ac.uk

For example, azastatins, a new class of auristatin derivatives, have been designed to include a side chain amine for antibody conjugation, representing a structural modification of the auristatin core for ADC applications. nih.gov The rational design process often involves a deep understanding of the molecule's mechanism of action and its interactions with its target. nih.govnih.gov

Linker Modifications and their Impact on Conjugation Efficiency

The linker connecting the cysteine residue to the MMAD payload in this compound is critical for the stability of the conjugate in circulation and the efficient release of the payload at the target site. biochempeg.comfrontiersin.orggoogle.comresearchgate.net Modifications to the linker structure can significantly impact conjugation efficiency, stability, pharmacokinetics, and efficacy of the resulting ADC. biochempeg.comfrontiersin.org

The maleimidocaproyl (mc) linker is a common choice for cysteine conjugation due to the efficient and selective reaction of the maleimide group with cysteine thiols. axispharm.comuu.nldcchemicals.com However, the stability of the maleimide linkage in circulation has been a subject of research, with potential for maleimide exchange reactions.

Linker modifications can involve altering the linker length, introducing steric hindrance, or incorporating cleavable moieties. biochempeg.comfrontiersin.org

Linker Length: Shorter linkers have been shown in some cases to result in better ADC stability by keeping the payload closer to the antibody, within its spatial shield. biochempeg.com

Steric Hindrance: Introducing steric hindrance near the conjugation site or cleavage site can modulate the stability of the conjugate and influence payload release kinetics. biochempeg.comfrontiersin.org

The choice of linker chemistry and design is paramount in balancing ADC stability in the bloodstream with efficient payload release within the tumor, ultimately affecting the therapeutic index. biochempeg.comfrontiersin.org

Data Table: Key Parameters in Cysteine-Maleimide Conjugation

ParameterTypical Range / ConsiderationsImpact on Conjugation
pH 6.5 - 7.5Ensures selectivity for thiols, minimizes amine reaction and maleimide hydrolysis. tocris.comaxispharm.comuu.nl
Molar Ratio (Maleimide:Thiol) Often 10:1 to 20:1 (optimize for specific conjugation)Influences reaction completion and potential for multiple conjugations. tocris.comuu.nl
Temperature Room temperature or 2-8 °CAffects reaction rate and stability of reagents/conjugate. tocris.com
Buffer PBS, Tris, HEPES (thiol-free)Provides suitable chemical environment; buffer components can influence reaction. tocris.com
Inert Atmosphere Recommended (Nitrogen or Argon)Prevents thiol oxidation. tocris.com

Detailed Research Findings: Impact of Linker Design on ADC Properties

Solid-Phase Synthesis Approaches for this compound Payloads

Solid-phase synthesis (SPS) is a widely used methodology for the construction of peptides and small molecules, offering advantages in purification and handling. While direct information on the solid-phase synthesis specifically of this compound is not extensively detailed in the provided search results, the principles of solid-phase synthesis are highly relevant to the creation of peptide-linker-payload conjugates like this compound.

Solid-phase peptide synthesis (SPPS), often using Fmoc chemistry, allows for the stepwise addition of amino acids to a resin-bound support. nih.govpeptide.com This approach can be adapted for the synthesis of peptide-containing linkers or for incorporating modified amino acids like cysteine at specific points in a synthesis strategy. The synthesis of C-terminal cysteine peptides, which can then be modified, has been demonstrated using SPS techniques. nih.gov Challenges in SPS of cysteine-containing peptides include the propensity of cysteine to epimerize and the need for appropriate protecting groups for the thiol side chain. nih.govpeptide.com Different protecting groups for cysteine (e.g., Trt, Acm, tBu) can be employed and selectively removed to facilitate disulfide bond formation or conjugation reactions. peptide.comgoogle.com

For the synthesis of drug-linker conjugates like this compound, SPS could be employed to build a peptide linker attached to a resin, followed by the coupling of the cysteine and the MMAD payload via the mc linker. Alternatively, a pre-synthesized Cys-mc linker could be attached to a peptide synthesized on solid phase. The maleimide group in the mc linker is specifically reactive towards the thiol group of cysteine, forming a stable thioether linkage. google.com

Modular solid-phase synthesis approaches have been reported for installing electrophilic cysteine-selective groups on peptides, which could be analogous to the linker-payload assembly for this compound. rsc.org This involves reacting solid-supported peptides with appropriate reagents to install the desired modification. rsc.org

Site-Specific Conjugation Strategies Utilizing this compound in Protein Bioconjugation

Site-specific conjugation aims to attach a payload, such as this compound, to a protein (like an antibody) at defined locations. This contrasts with conventional methods that result in heterogeneous mixtures with varying drug-to-antibody ratios (DARs) and conjugation sites. mdpi.comgoogle.com Utilizing cysteine residues for conjugation is a primary strategy for achieving site-specificity. creative-biolabs.com

The conjugation process typically exploits the reaction between the maleimide group of the linker-payload (this compound) and the free thiol group of a cysteine residue on the antibody. google.com This reaction forms a stable covalent bond.

Engineering Cysteine Residues in Recombinant Antibodies for Site-Specific Conjugation

To achieve precise site-specific conjugation using cysteine, recombinant antibodies can be engineered to introduce free cysteine residues at specific, predetermined positions. mdpi.comcreative-biolabs.comgoogle.com These engineered cysteines serve as controlled attachment points for the this compound payload. This approach, sometimes referred to as "Cys-mAb" or "Thiomab" technology, allows for the generation of more homogeneous ADC products with a defined DAR. mdpi.comgoogle.comcreative-biolabs.comgoogle.com

The introduction of engineered cysteines can occur in various regions of the antibody, including the Fc or Fab regions. mdpi.comgoogle.com Careful selection of the insertion site is crucial to ensure that the introduced cysteine is accessible for conjugation without negatively impacting the antibody's structure, stability, or antigen-binding affinity. google.com

When antibodies are produced in mammalian cell culture, engineered cysteines may form mixed disulfides with cytoplasmic thiols like glutathione (B108866), rendering them "capped" and unavailable for conjugation. google.com Therefore, a reduction step is typically required to free the thiol groups before conjugation with the maleimide-containing payload. google.com Methods for capping, reducing, and oxidizing Cys-mAbs have been developed to provide homogeneous material for conjugation reactions. google.com

Studies have investigated the impact of introducing engineered cysteines at different positions on antibody properties and ADC characteristics. For example, engineering reactive cysteines into the IgG1-Fc region has been explored for site-specific conjugation. google.com

Comparison of Conventional vs. Site-Specific Cysteine Conjugation with this compound

Conventional cysteine conjugation methods typically involve the partial reduction of the inter-chain disulfide bonds present in native antibodies. google.comcreative-biolabs.com A full IgG antibody contains 16 cysteine pairs, forming 12 intra-chain and 4 inter-chain disulfide bonds. creative-biolabs.com Reducing these disulfide bonds liberates free thiol groups that can then react with maleimide-activated payloads. creative-biolabs.com However, this approach often leads to a heterogeneous mixture of ADCs with varying numbers of drugs attached (DAR) and conjugation sites, as the reduction and subsequent conjugation can occur at multiple sites. mdpi.comgoogle.comnih.gov This heterogeneity can impact the ADC's pharmacokinetic properties, efficacy, and safety profile. mdpi.comgoogle.com

Site-specific cysteine conjugation, particularly through engineered cysteines, offers several advantages over conventional methods:

Homogeneity: By introducing a limited number of reactive cysteine residues at specific sites, site-specific conjugation yields a more homogeneous population of ADCs with a defined DAR. mdpi.comgoogle.comcreative-biolabs.comgoogle.com This simplifies characterization and quality control. mdpi.com

Controlled DAR: Engineered cysteine approaches allow for precise control over the drug-to-antibody ratio, typically resulting in ADCs with a DAR of 2 or 4, although methods for achieving higher DARs (e.g., ~4) using engineered double cysteine mutants have been explored. mdpi.commdpi.com

Improved Pharmacokinetics and Efficacy: Homogeneous ADCs with controlled conjugation sites can exhibit improved pharmacokinetic profiles and potentially enhanced therapeutic index compared to heterogeneous preparations. google.comnih.govnih.gov Studies comparing site-specific non-natural amino acid ADCs with cysteine-conjugated ADCs have shown superior serum stability and preclinical toxicology profiles for the site-specific conjugates. nih.gov While this specific study compared cysteine conjugation to non-natural amino acid conjugation, it highlights the potential benefits of controlled conjugation sites.

Reduced Off-Target Toxicity: Site-specific conjugation can lead to reduced off-target toxicity by minimizing the conjugation to sites that might affect antibody function or lead to premature payload release in healthy tissues. mdpi.com

Data from studies comparing conventional cysteine conjugation with site-specific approaches using engineered cysteines demonstrate these differences. For instance, conventional conjugation of a drug payload to cysteines resulted in a heterogeneous mixture with an average DAR of 3.8, while site-specific methods aim for precise DAR values. nih.gov

Advanced Conjugation Techniques and Their Mechanistic Underpinnings

Beyond the basic maleimide-cysteine reaction, advanced conjugation techniques are being developed to further improve the control, stability, and efficiency of ADC synthesis utilizing cysteine residues or engineered sites.

One aspect involves optimizing the reduction process of engineered cysteines to ensure efficient availability of free thiols for conjugation while minimizing unwanted side reactions. google.comnih.gov Chemoselective reduction with mild reductants can be employed. nih.gov

Another area of advancement is the exploration of alternative thiol-reactive functionalities beyond conventional maleimides to address potential issues like maleimide hydrolysis or thiol exchange, which can lead to premature payload release or payload migration (dealbuminization). google.com While the search results mention non-maleimide-based linkers as advantageous, specific examples in the context of this compound are not detailed. google.com

Furthermore, advanced techniques can involve combining cysteine conjugation with other site-specific methods, such as those utilizing unnatural amino acids or enzymatic approaches, to create multi-drug ADCs or exploit multiple mechanisms of action. nih.govresearchgate.net Enzyme-based conjugation methods, for example, can provide highly specific coupling reactions at engineered sites. researchgate.net

The mechanistic underpinning of the maleimide-cysteine reaction involves a Michael addition of the cysteine thiol group to the electron-deficient double bond of the maleimide. This reaction is highly selective for thiols at physiological pH. The resulting thioether bond is generally stable. However, the succinimide (B58015) ring formed can undergo hydrolysis or retro-Michael addition, particularly under certain conditions, which can lead to instability of the conjugate. Research into alternative linker chemistries aims to create more stable linkages.

Data from studies using this compound or similar Cys-linker-payloads in ADCs highlight the importance of linker stability and controlled release. For instance, studies have quantified the released payload (cys-mcMMAF, a similar construct) in tumor and plasma samples using techniques like LC-MS/MS to assess the stability of the conjugate in vivo. aacrjournals.orgaacrjournals.org Low levels of free payload in plasma are indicative of good conjugate stability. aacrjournals.org

Conjugation MethodAntibody ModificationResulting ADC HeterogeneityTypical DARAdvantagesDisadvantages
Conventional Cysteine ConjugationReduction of native disulfidesHighVariable (e.g., 0-8) nih.govRelatively simple, no antibody engineering needed creative-biolabs.comHeterogeneous product, potential impact on structure, variable DAR mdpi.comgoogle.com
Site-Specific Engineered CysteineGenetic engineering to add CysLowDefined (e.g., 2 or 4) mdpi.comHomogeneous product, controlled DAR, potentially improved PK/efficacy google.comnih.govRequires antibody engineering, potential need for reduction step creative-biolabs.comgoogle.com

Molecular Mechanisms of Action and Cellular Biology of the Cys Mcmmad Payload

Tubulin Inhibition and Microtubule Dynamics Disruption by MMAD

Microtubules are dynamic polymers formed by the polymerization of αβ-tubulin heterodimers. elifesciences.org These structures are crucial components of the cytoskeleton, involved in maintaining cell shape, intracellular transport, and cell division. elifesciences.org MMAD, as a tubulin inhibitor, interferes with the normal functioning of microtubules. glpbio.comfujifilm.comglpbio.commedchemexpress.comapexbt.com

Molecular Binding Interactions of MMAD with Tubulin Subunits

Auristatins, including MMAD, are known to bind to the "peptide site" on β-tubulin within the tubulin heterodimer. researchgate.net This binding interaction is critical for their inhibitory activity. While specific detailed binding interactions for MMAD were not extensively detailed in the search results, related auristatins like MMAE and MMAF bind to tubulin, and their co-crystal structures with tubulin have been studied to understand these interactions. researchgate.net Building upon the reported co-crystal structure of MMAF with tubulin, strong coordination has been observed primarily between the amide bonds in the core tripeptide of the auristatin and amino acid residues of tubulin. researchgate.net

Effects on Microtubule Polymerization and Depolymerization Kinetics

MMAD is a potent inhibitor of tubulin polymerization. apexbt.comresearchgate.net By binding to tubulin, it disrupts the equilibrium between tubulin dimers and microtubule polymers. This inhibition of polymerization, along with the induction of curved aggregates and inhibition of nucleotide exchange, leads to the disruption of microtubule dynamics. researchgate.net The dynamic instability of microtubules, which involves cycles of polymerization and depolymerization driven by GTP hydrolysis on β-tubulin, is essential for processes like chromosome segregation during mitosis. elifesciences.orgnih.gov Interference with these dynamics by MMAD impairs these critical cellular functions.

Structural Elucidation of MMAD-Tubulin Complexes

While the search results mention structural studies of tubulin in complex with related auristatins like MMAE and MMAF to understand binding, specific high-resolution structural elucidation of MMAD in complex with tubulin was not prominently detailed. researchgate.net Structural studies of tubulin complexes with various inhibitors, including those binding at sites like the colchicine (B1669291) site, have been performed to understand the molecular basis of microtubule targeting. kanazawa-u.ac.jpnih.gov Further structural studies would be necessary to fully elucidate the precise binding pose and interactions of MMAD with tubulin at the atomic level.

Cell Cycle Perturbation Induced by Cys-mcMMAD Payload

The disruption of microtubule dynamics by MMAD has profound effects on the cell cycle, particularly during mitosis. lubio.ch Microtubules form the mitotic spindle, which is responsible for the accurate segregation of chromosomes into daughter cells. glpbio.com Interference with spindle formation or function triggers cell cycle checkpoints.

Induction of Mitotic Arrest and its Specific Stages

MMAD, as a tubulin inhibitor, induces mitotic arrest. aacrjournals.orgmedchemexpress.com By inhibiting tubulin polymerization and disrupting microtubule function, MMAD prevents the proper formation and function of the mitotic spindle. This leads to cells becoming arrested in the mitotic phase of the cell cycle. aacrjournals.org This mitotic arrest is a key mechanism by which MMAD exerts its cytotoxic effect, as prolonged arrest can trigger apoptosis or other forms of cell death. medchemexpress.com Studies with related ADCs utilizing tubulin inhibitors have shown that the payload selectively delivered to tumor cells causes mitotic arrest. aacrjournals.org

Activation of Cell Cycle Checkpoints and Signaling Cascades

The disruption of the mitotic spindle by MMAD activates cell cycle checkpoints, particularly the spindle assembly checkpoint (SAC). The SAC is a surveillance mechanism that ensures all chromosomes are properly attached to spindle microtubules before the cell proceeds to anaphase. medchemexpress.com When microtubule dynamics are perturbed by agents like MMAD, the SAC is activated, preventing the anaphase-promoting complex/cyclosome (APC/C) from initiating anaphase, thus leading to mitotic arrest. medchemexpress.com Activation of these checkpoints involves a cascade of signaling events mediated by various kinases and other regulatory proteins. medchemexpress.com

Downstream Cellular Events Leading to Cytostasis and Programmed Cell Death

The primary mechanism of action of the mcMMAD payload, and thus this compound upon release, involves the disruption of microtubule dynamics. Microtubules are essential protein components of the cytoskeleton, playing critical roles in cell structure, intracellular transport, and cell division, particularly during mitosis. wikipedia.org mcMMAD binds to tubulin, the protein subunit of microtubules, inhibiting its polymerization. wikipedia.org This interference with microtubule assembly and disassembly leads to the disruption of the cellular microtubule network. wikipedia.org

The most significant consequence of tubulin inhibition by mcMMAD in rapidly dividing cancer cells is the induction of mitotic arrest. Cells attempting to divide are unable to form a functional mitotic spindle, halting their progression through the cell cycle, specifically at the G2/M phase checkpoint. Prolonged mitotic arrest triggers a cascade of downstream cellular events. While the precise molecular pathways activated by mcMMAD-induced mitotic arrest leading to cell death are not exhaustively detailed in the available literature, tubulin inhibitors generally activate the spindle assembly checkpoint (SAC). Persistent SAC activation in the presence of damaged or improperly assembled spindles leads to the initiation of programmed cell death, or apoptosis. This apoptotic cascade typically involves the activation of caspases and other pro-apoptotic proteins, ultimately resulting in the dismantling of the cell. The inhibition of microtubule function by mcMMAD results in cell cycle arrest and subsequently drives cancer cells towards apoptosis. wikipedia.org

Intracellular Release Mechanisms of this compound from Antibody-Drug Conjugates

For this compound to exert its cytotoxic effect, it must be released from the ADC conjugate within the target cancer cell. ADCs are internalized by target cells, typically through receptor-mediated endocytosis following the binding of the antibody component to a tumor-associated antigen. nih.gov Once inside the cell, the ADC undergoes intracellular trafficking, often directed towards compartments like endosomes and lysosomes. The design of the chemical linker connecting the antibody to the this compound payload is critical in determining the mechanism and efficiency of payload release. nih.gov this compound is described as a drug-linker conjugate, implying the linker is attached to the mcMMAD payload, and this conjugate is then attached to the antibody, often via cysteine residues on the antibody. gen.store

Linkers in ADCs are broadly classified as cleavable or non-cleavable, dictating the release mechanism. gen.store Cleavable linkers are designed to be stable in the systemic circulation but labile within the intracellular environment of the target cell, facilitating the release of the active payload. nih.gov

Proteolytic Cleavage of Linkers in the Lysosomal Compartment

A common mechanism for the intracellular release of payloads from ADCs involves the proteolytic cleavage of peptide-based linkers within the lysosomal compartment. Lysosomes are organelles containing a variety of hydrolytic enzymes, including proteases like cathepsin B, which are active in the acidic environment of the lysosome. If the linker connecting this compound to the antibody contains a peptide sequence recognized by lysosomal proteases, the linker can be cleaved upon delivery to the lysosome. This cleavage liberates the this compound payload, or a derivative containing the linker remnants, into the lysosomal lumen, from where it must then translocate into the cytoplasm to access its tubulin target. Valine-citrulline (Val-Cit) linkers are well-established examples of peptide linkers susceptible to cleavage by lysosomal proteases such as cathepsin B. While the specific linker chemistry used in all this compound conjugates is not universally defined in the provided information, if a cleavable peptide linker is employed, proteolytic cleavage in the lysosome is a primary release pathway.

Non-Enzymatic Release Mechanisms in the Cellular Microenvironment

Beyond proteolytic cleavage, other mechanisms can lead to the non-enzymatic release of payloads from ADCs within the cellular environment. These mechanisms exploit differences in the intracellular environment compared to the extracellular space or systemic circulation.

One such mechanism involves the reduction of disulfide bonds. Some linkers incorporate a disulfide bond that is stable in the oxidizing environment of the blood but can be reduced in the more reducing environment of the cytoplasm, which has higher concentrations of glutathione (B108866) and cysteine. The cleavage of the disulfide bond releases the payload.

Another non-enzymatic mechanism utilizes pH-sensitive linkers, such as hydrazone or carbonate linkers, which are designed to be stable at neutral extracellular pH but undergo hydrolysis in the acidic environment of endosomes and lysosomes. gen.store This pH-dependent hydrolysis leads to the release of the payload.

While the "Cys" in this compound often refers to the cysteine residue on the antibody to which the linker-payload is conjugated, the specific linker chemistry determines whether reduction-sensitive or pH-sensitive release mechanisms are applicable to a given this compound ADC. The released payload detected intracellularly is sometimes referred to as cys-mcMMAF, suggesting that the released form may retain a cysteine or a fragment containing cysteine, depending on the linker structure and cleavage site.

Kinetic Profiles of Payload Release and Their Determinants

The kinetics of payload release significantly influence the efficacy and potential toxicity of an ADC. Ideally, the linker should be highly stable in systemic circulation to prevent premature release of the potent payload, which could lead to off-target toxicity. Upon internalization into the target cell, the release should be efficient to achieve sufficiently high intracellular concentrations of the active payload to induce cell death.

Studies evaluating the pharmacokinetics of ADCs utilizing mcMMAD-based payloads have shown that the concentration of the released payload is substantially higher in tumor tissue compared to plasma. For instance, one study observed that the concentration of released cys-mcMMAF in tumor homogenates was approximately 313-fold greater than in plasma 48 hours after administration. Another study reported peak concentrations of released cys-mcMMAF in tumor homogenates that were approximately 600 times higher than in plasma. This differential concentration highlights the targeted delivery and intracellular release of the payload within the tumor microenvironment.

Advanced Analytical and Bioanalytical Methodologies for Cys Mcmmad Research

Quantitative Analysis of Cys-mcMMAD and Related Metabolites in Biological Matrices

Quantitative analysis of this compound and its related metabolites in biological samples is essential for understanding the pharmacokinetics and biodistribution of ADCs utilizing this payload. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely employed technique for this purpose due to its sensitivity and selectivity. researchgate.net

Development and Validation of UPLC-MS/MS Methods for this compound as an Internal Standard

The development and validation of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods are critical for the accurate quantification of analytes in complex biological matrices. mdpi.comdovepress.comimpactfactor.org this compound itself can serve as an internal standard in LC-MS/MS methods developed for quantifying related compounds, such as released payloads like cys-mcMMAF. scispace.com Method validation typically involves assessing parameters such as selectivity, linearity, accuracy, precision, matrix effect, lower limit of quantification (LLOQ), carryover, and stability, in accordance with regulatory guidelines. mdpi.comimpactfactor.org

Application of LC-MS/MS for Released Payload Quantification in Preclinical Samples

LC-MS/MS is extensively applied for the quantification of released payloads, such as cys-mcMMAF, in preclinical samples, including plasma, serum, and various tissues. scispace.comresearchgate.netmdpi.comnih.govresearchgate.net These studies are crucial for understanding the liberation and distribution of the cytotoxic payload from the ADC within the body and at the tumor site. Sample preparation techniques like solid-phase extraction (SPE) are often employed to clean up biological matrices prior to LC-MS/MS analysis to minimize matrix effects and improve sensitivity. mdpi.comresearchgate.net Studies in preclinical models, such as mice and monkeys, have utilized LC-MS/MS to quantify released cys-mcMMAF in plasma and tumor tissues, revealing information about its exposure and preferential accumulation in target tissues. researchgate.netnih.govresearchgate.net

Challenges and Strategies for Accurate Low-Level Detection

Accurate low-level detection of this compound and its metabolites in biological matrices presents several challenges. Matrix effects, caused by co-eluting endogenous components that can suppress or enhance ionization of the analyte, are a significant concern in LC-MS/MS analysis of biological samples. nih.govcore.ac.ukchromatographyonline.com These effects can compromise the sensitivity, selectivity, and robustness of the method. nih.gov

Strategies to overcome these challenges include optimizing sample preparation techniques, such as SPE or protein precipitation, to remove interfering substances. mdpi.comresearchgate.netcore.ac.uk The use of stable isotopically labeled internal standards is also crucial for compensating for matrix effects and variations in sample processing and instrument response. chromatographyonline.com Method validation procedures specifically assess matrix effects to ensure the reliability of low-level quantification. mdpi.comnih.gov Careful optimization of chromatographic conditions, including column selection and mobile phase composition, is also necessary to achieve adequate separation of the analyte from matrix components. dovepress.comsciex.com

Characterization of this compound Conjugates

Characterization of ADCs conjugated with this compound is essential to ensure the purity, integrity, and consistent drug loading of the therapeutic product. This involves employing various spectroscopic and chromatographic techniques.

Determination of Drug-to-Antibody Ratio (DAR) in Conjugates

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute for ADCs, directly impacting their potency and pharmacokinetics. lcms.cz DAR refers to the average number of drug molecules conjugated to each antibody. lcms.cz For cysteine-linked conjugates like those involving this compound, DAR determination is typically performed using techniques such as HIC and mass spectrometry. imrpress.comlcms.czresearchgate.net

HIC is considered a gold standard for determining the average DAR and drug load distribution of cysteine-conjugated ADCs. imrpress.comamericanpharmaceuticalreview.com This method separates ADC species based on the number of conjugated hydrophobic drug molecules. americanpharmaceuticalreview.com RP-HPLC can also be used to calculate the average DAR by measuring the weighted peak area percentage of each coupled heavy and light chain drug.

Mass spectrometry, particularly native SEC-MS, is another suitable method for accurately quantitating DAR on interchain cysteine-linked ADCs. lcms.czresearchgate.net Native MS allows for the analysis of intact ADCs, and the deconvolution of the mass spectra provides direct measurement of the average DAR and the distribution of different drug-loaded species (e.g., DAR 0, 2, 4, 6, 8). lcms.czlcms.cz Studies have shown good correlation between DAR values obtained by HIC and native SEC-MS. lcms.czresearchgate.net

The determination of DAR is crucial throughout the ADC development process and for monitoring the consistency of manufacturing operations. lcms.cz

Assessment of Conjugate Stability in Biological Media

Evaluating the stability of this compound, particularly when conjugated to an antibody in an ADC, is crucial for understanding its pharmacokinetic properties and ensuring targeted delivery. Stability studies in biological media, such as plasma, are performed to assess the integrity of the conjugate and the potential for premature release of the cytotoxic payload aacrjournals.orgaacrjournals.orgscispace.com.

Analytical techniques like UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) are employed to quantify the concentration of released this compound payload in biological samples aacrjournals.orgaacrjournals.org. This method allows for sensitive detection and quantification of the free payload, providing insights into the rate and extent of conjugate cleavage in different biological matrices. Studies have utilized LC-MS/MS assays with this compound as an internal standard to quantify released payload, such as cys-mcMMAF, from ADCs in plasma and tumor samples aacrjournals.orgaacrjournals.orgscispace.com.

In Vitro Assays for Evaluating this compound Payload Activity

In vitro assays are essential for characterizing the biological activity of this compound, both as a free payload and in the context of an ADC. These assays help determine its potency, mechanism of action, and effects on cellular processes.

Cell-Based Cytotoxicity Assays and IC50 Determination in Research Cell Lines

Cell-based cytotoxicity assays are commonly used to measure the potency of this compound in inhibiting the growth or viability of cancer cells. These assays typically involve exposing various cancer cell lines to different concentrations of this compound and measuring cell viability after a specific incubation period aacrjournals.orgnih.gov. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, representing the concentration of this compound required to inhibit cell growth by 50% aacrjournals.orgcreative-diagnostics.com.

Various methods can be used to assess cell viability, including colorimetric assays like MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays aacrjournals.org. IC50 values are calculated from the dose-response curves generated by testing a range of compound concentrations aacrjournals.orgcreative-diagnostics.com. These assays are performed on research cell lines, which may exhibit varying levels of target antigen expression (if evaluating an ADC) or inherent sensitivity to microtubule-targeting agents aacrjournals.orgnih.gov. Studies have shown that the cytotoxic response of ADCs utilizing auristatin payloads can be dependent on factors such as target expression levels on the tumor cells .

Microtubule Polymerization Assays

As a tubulin inhibitor, a key mechanism of action for the MMAD payload in this compound is the disruption of microtubule dynamics glpbio.commedchemexpress.comwikipedia.orgwikipedia.org. In vitro microtubule polymerization assays are used to directly assess the ability of this compound or its payload to inhibit the assembly of purified tubulin into microtubules researchgate.net.

These assays typically involve monitoring the change in absorbance of a tubulin solution over time in the presence or absence of the test compound researchgate.net. An increase in absorbance at a specific wavelength (e.g., 340 nm) indicates microtubule formation researchgate.net. Compounds that inhibit polymerization will reduce or abolish this increase in absorbance, while microtubule-stabilizing agents like paclitaxel (B517696) will enhance it researchgate.net. By testing different concentrations of this compound, the concentration required to inhibit tubulin polymerization can be determined, providing direct evidence of its mechanism as a microtubule-targeting agent.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is a powerful technique used to analyze various cellular properties, including DNA content, which can be used to determine the distribution of cells within different phases of the cell cycle (G1, S, G2, and M) mdpi.comnih.govnih.gov. Since microtubule-targeting agents like MMAD interfere with mitosis (M phase), flow cytometry is particularly useful for assessing the impact of this compound on cell cycle progression wikipedia.orgwikipedia.orgmdpi.comnih.gov.

Cells treated with this compound are stained with a DNA-binding dye (e.g., propidium (B1200493) iodide or 7-amino-actinomycin D) nih.govnih.gov. Flow cytometric analysis of the stained cells generates histograms showing DNA content, allowing for the quantification of cell populations in each phase of the cell cycle mdpi.comnih.govnih.gov. Treatment with a microtubule inhibitor is expected to cause an accumulation of cells in the G2/M phase due to the disruption of spindle formation, a critical step in mitosis mdpi.com. Flow cytometry can also be used to assess apoptosis, which can be induced by cell cycle arrest nih.govnih.gov.

Molecular Interaction Assays to Characterize Binding Affinity

Molecular interaction assays are employed to characterize the binding affinity of the antibody component of an ADC containing this compound to its specific target antigen mdpi.comnih.gov. While these assays primarily focus on the antibody, the conjugation of the payload can potentially influence binding.

Techniques such as Surface Plasmon Resonance (SPR) or biolayer interferometry (e.g., Octet) are commonly used to measure binding kinetics and affinity (expressed as the dissociation constant, KD) mdpi.comnih.gov. These methods involve immobilizing either the antibody or the antigen on a sensor surface and measuring the binding interaction in real-time as the binding partner flows over the surface nih.gov. The resulting sensorgrams provide information on the association and dissociation rates, from which the binding affinity can be calculated mdpi.comnih.gov. Cell-based binding assays using flow cytometry can also be used to assess the binding of the ADC to target-expressing cells aacrjournals.orgnih.gov. These assays are crucial for confirming that the antibody retains its ability to bind to the target after conjugation with this compound, which is essential for targeted delivery of the cytotoxic payload google.comnih.gov.

Preclinical Research Applications and Mechanistic Studies Involving Cys Mcmmad

Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling of Cys-mcMMAD Containing ADCs in Preclinical Animal Models

Understanding the PK and PD profiles of ADCs is crucial for predicting their efficacy and safety. Mechanism-based multi-scale PK models have been developed to characterize the disposition of ADCs and their released payloads, such as cys-mcMMAF, in preclinical animal models.

Mechanism-Based Multi-Scale PK Models for this compound Containing ADCs

Mechanism-based multi-scale PK models have been developed and validated to predict the concentrations of ADCs and their released payloads in animal tumors based on plasma concentrations. sigmaaldrich.com, These models aim to integrate preclinical biomeasures and PK/PD data to potentially predict clinical outcomes. Characterizing the PK of ADCs presents unique challenges, as it requires accounting for the distribution and elimination of both a large molecule (the antibody) and a small molecule (the payload) simultaneously, while also considering the generation of the small molecule from the large one. These models can also account for changes in the average drug-to-antibody ratio (DAR) over time and the degradation of the ADC following target antigen binding and internalization.

Prediction and Measurement of Tumor Payload Concentrations (cys-mcMMAF) in Xenograft Models

Predicting and measuring the concentration of the released payload, cys-mcMMAF, at the tumor site is essential because this is where the pharmacological action occurs. sigmaaldrich.com, Tumor payload concentrations can be determined directly through measurement or predicted based on plasma ADC concentrations using PK models. sigmaaldrich.com, Studies in tumor-bearing mouse xenograft models, such as H1975 and MDA-MB-361/DYT2, have involved quantifying cys-mcMMAF concentrations in both plasma and tumor samples. ambeed.com, , acrospharma.co.kr, sigmaaldrich.com, Analytical techniques like UPLC-MS/MS are employed for the quantitation of cys-mcMMAF in these biological matrices, often using this compound as an internal standard. , sigmaaldrich.com Model predictions for tumor and plasma payload exposure in xenograft models have shown reasonable agreement with observed values, often falling within twofold of the experimental data. sigmaaldrich.com,

Comparative Analysis of Payload Exposure in Tumor vs. Plasma in Animal Studies

Preclinical studies in animal models have consistently demonstrated a significant difference in the exposure of the released payload, cys-mcMMAF, between tumor tissue and plasma. Concentrations of cys-mcMMAF have been found to be substantially higher in tumor samples compared to plasma samples. ambeed.com, , acrospharma.co.kr, For instance, in one study using the MDAMB435/5T4 tumor model, concentrations of released cys-mcMMAF were measured to be 313-fold higher in tumor samples compared with plasma samples at 48 hours after the second dose. ambeed.com, , This indicates a greater propensity for the released payload to accumulate in tumor tissue relative to the circulation, suggesting that the ADC effectively concentrates the cytotoxic payload at the site of the target antigen. ambeed.com,

A representative comparison of cys-mcMMAF concentrations in tumor versus plasma is shown below, based on findings in the MDAMB435/5T4 tumor model:

CompartmentCys-mcMMAF Concentration (μmol/L)Fold Difference (Tumor vs. Plasma)Time Point (after second dose)Source
Tumor0.0517~31348 hours ambeed.com
Plasma0.00016-48 hours ambeed.com

This preferential accumulation in tumor tissue is a key aspect of ADC design, aiming to maximize efficacy while minimizing systemic exposure to the potent cytotoxic payload. ambeed.com

Parameters Influencing Payload Dissociation and Tissue Distribution

Several parameters influence the dissociation of the payload from the ADC and its subsequent tissue distribution. Mechanism-based PK models have identified payload dissociation from the ADC and tumor size as important determinants of plasma and tumor payload exposure. The site of payload conjugation on the antibody can also impact PK parameters, with studies showing that site-specifically conjugated ADCs via engineered cysteine positions can result in improved exposure compared to conventional cysteine conjugation methods., This suggests that the location of the linker-payload attachment on the antibody can influence the stability of the conjugate and the release and distribution of the payload. Understanding and quantifying the processes responsible for ADC and payload disposition within the tumor cell are also crucial, as tumor concentrations are sensitive to these parameters.

In Vivo Mechanistic Studies of this compound Conjugates in Animal Xenograft Models

In vivo mechanistic studies using animal xenograft models are vital for understanding how ADCs, and the payloads they deliver, interact with the tumor microenvironment and exert their effects.

Visualization of Antibody and Payload Accumulation in Tumors

Visualization techniques are employed to confirm the targeting specificity of the antibody and the accumulation of the released payload within tumors in vivo. Studies using fluorescently labeled antibodies have shown that the antibody component of ADCs accumulates rapidly within tumor xenografts expressing the target antigen, in contrast to control antibodies. ambeed.com, , Furthermore, immunohistochemical analysis of tumor xenografts from ADC-treated animals has revealed that the released payload, such as cys-mcMMAF, accumulates within the tumor tissue. ambeed.com, This visualization provides evidence that the ADC successfully binds to tumor cells and delivers the cytotoxic payload to the intended site of action, leading to effects such as mitotic arrest in tumor cells. ambeed.com,

Cellular Pharmacodynamics: Assessment of Mitotic Arrest in Tumor Cells in vivo

Cellular pharmacodynamics studies involving cysteine-conjugated auristatin derivatives, such as cys-mcMMAF released from ADCs like A1mcMMAF, have demonstrated their ability to induce mitotic arrest in tumor cells in vivo. This effect is consistent with their mechanism of action as microtubule-disrupting agents. In studies using tumor xenograft models, treatment with ADCs releasing these payloads has shown a significant increase in the proportion of tumor cells undergoing mitosis. aacrjournals.orgaacrjournals.orgaacrjournals.org For instance, immunohistochemical analysis of tumor samples from animals treated with A1mcMMAF revealed increased staining for phosphorylated histone H3, a marker of mitotic cells, compared to control groups. aacrjournals.orgaacrjournals.org This indicates that the released payload is effectively delivered to tumor cells and exerts its antimitotic activity within the tumor microenvironment. aacrjournals.orgaacrjournals.orgaacrjournals.org The induction of mitotic arrest is a critical step in the cytotoxic mechanism of these compounds, ultimately leading to the inhibition of tumor cell proliferation. aacrjournals.orgaacrjournals.orgnih.gov

Investigation of Target Specificity and Off-Target Distribution Mechanisms

A primary advantage of utilizing cysteine-conjugated auristatin derivatives in ADCs is the potential for targeted delivery, which aims to maximize exposure in tumor tissue while minimizing systemic off-target distribution and toxicity. researchgate.net Preclinical studies have investigated the distribution of the released payload, such as cys-mcMMAF, in tumor-bearing animals. These studies have consistently shown a preferential accumulation of the released payload within tumor tissue compared to plasma and various non-target organs. aacrjournals.orgaacrjournals.orgaacrjournals.orgresearchgate.netaacrjournals.org For example, in one study, concentrations of cys-mcMMAF in tumor samples were found to be substantially higher (approximately 313-fold) than in plasma at 48 hours after ADC administration in a tumor xenograft model. aacrjournals.orgaacrjournals.orgaacrjournals.org

Tissue distribution studies using techniques like LC-MS/MS have quantified the levels of the released payload in tumor, liver, kidney, lung, heart, and spleen. researchgate.netaacrjournals.org These analyses have revealed that while some accumulation may occur in clearance organs like the liver and kidney, the concentration in tumor tissue is significantly higher, demonstrating the target-directed delivery mediated by the antibody component of the ADC. researchgate.netaacrjournals.org This differential distribution is crucial for achieving a therapeutic effect within the tumor while potentially reducing systemic side effects associated with widespread payload exposure. aacrjournals.orgaacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.netaacrjournals.org The targeted delivery mechanism is designed to address the inherent toxicity of potent payloads like auristatins by releasing them primarily within the tumor cells after internalization of the ADC. researchgate.net

Efficacy Studies in Preclinical Cancer Models (Mechanistic Insights)

Preclinical efficacy studies in various cancer models, particularly solid tumor xenografts, have demonstrated the potent anti-tumor activity of ADCs utilizing cysteine-conjugated auristatin payloads. aacrjournals.orgmedchemexpress.comnih.govresearchgate.netnih.gov These studies provide crucial mechanistic insights into how targeted delivery of these cytotoxic agents translates into therapeutic responses.

Anti-Tumor Activity and Regression Mechanisms in Solid Tumor Xenografts

ADCs incorporating cysteine-conjugated auristatins have shown significant anti-tumor activity across a range of solid tumor xenograft models. aacrjournals.orgnih.govresearchgate.netwikipedia.org Studies with A1mcMMAF, an ADC releasing cys-mcMMAF, have demonstrated potent in vivo efficacy, leading to tumor growth inhibition and, in some cases, long-term tumor regressions. researchgate.net In various tumor models, including those with different levels of target antigen expression, treatment with these ADCs has resulted in sustained therapeutic effects. researchgate.net The observed tumor regression is a direct consequence of the payload's antimitotic activity, which halts the proliferation of tumor cells and can lead to apoptosis or other forms of cell death. aacrjournals.orgaacrjournals.orgaacrjournals.orgnih.gov The targeted delivery ensures that a higher concentration of the cytotoxic payload is released within the tumor microenvironment, overwhelming the tumor cells' ability to divide and survive. aacrjournals.orgaacrjournals.orgaacrjournals.orgnih.govresearchgate.net

Correlation between Payload Accumulation and Therapeutic Response

A strong correlation exists between the accumulation of the released payload, such as cys-mcMMAF, within tumor tissue and the observed therapeutic response in preclinical models. The concentration of the cytotoxic payload at the site of action (the tumor) is considered critical for eliciting the desired pharmacological effect. nih.govresearchgate.net Studies have shown that the high concentrations of released payload achieved in tumor tissue following ADC administration are directly linked to the potent anti-tumor activity observed in xenograft models. aacrjournals.orgaacrjournals.orgaacrjournals.orgnih.govresearchgate.net Conversely, the low systemic exposure of the free payload in plasma is associated with reduced off-target toxicity. aacrjournals.orgaacrjournals.orgaacrjournals.org This differential accumulation, favoring the tumor, underscores the importance of the ADC strategy in concentrating the cytotoxic effect where it is needed most. aacrjournals.orgaacrjournals.orgaacrjournals.orgnih.govresearchgate.net

Future Directions and Emerging Research Avenues for Cys Mcmmad in Conjugate Development

Exploration of Novel Linker Technologies for Cys-mcMMAD Conjugates

The linker connecting the cytotoxic payload, such as MMAD in this compound, to the antibody is a critical component of an ADC, significantly influencing its stability in circulation, targeted delivery, and efficient release within the tumor microenvironment. americanelements.com Current research is actively investigating novel linker technologies to improve upon existing methods, including conventional cysteine conjugation strategies often associated with this compound.

Linkers are designed to remain stable in the bloodstream for extended periods, preventing premature payload release and reducing off-target toxicity, while simultaneously being readily cleavable or releasable upon reaching the target site within the tumor. americanelements.com Various linker types, including cleavable (e.g., peptide, disulfide, hydrazone) and non-cleavable designs, are being explored to optimize these properties.

Future directions in this area for this compound conjugates involve the development and evaluation of linkers that enable more homogeneous drug-to-antibody ratios (DAR) and site-specific conjugation. Technologies such as novel amino acid incorporation (NDCs) are being investigated to achieve precise payload placement on the antibody, potentially leading to improved pharmacokinetics and simplified manufacturing compared to traditional random conjugation to cysteine residues. Studies have shown that site-specifically conjugated ADCs can exhibit improved systemic exposure compared to those made using conventional cysteine conjugation.

Furthermore, the exploration of cysteine-specific linker technologies with enhanced stability compared to commonly used maleimide-based linkers is an active area of research. Such advancements could lead to this compound conjugates with improved therapeutic profiles and reduced systemic exposure to the free payload.

Rational Design of Next-Generation this compound Derivatives with Modulated Potency or Specificity

MMAD is recognized as a potent tubulin inhibitor payload. americanelements.comnih.govfishersci.comcenmed.cominvivochem.comwikidata.orgepa.gov The rational design of next-generation derivatives of this compound focuses on chemically modifying the MMAD structure or the linker-payload construct to fine-tune its properties. This includes efforts to modulate potency, improve the therapeutic index, alter intracellular processing, or enhance specificity for particular cellular targets or pathways within cancer cells.

While specific details on next-generation this compound derivatives are limited in publicly available research, the broader field of auristatin payload development involves creating analogs with varied chemical structures to optimize their characteristics for ADC applications. This includes exploring modifications that might influence tubulin binding affinity, bystander effect, or susceptibility to efflux mechanisms, ultimately aiming for improved anti-tumor activity and reduced systemic toxicity. The conjugation of protective groups, as seen with mc-MMAD nih.gov, suggests strategies to modify the payload for conjugation and potentially influence its properties.

Future research will likely involve structure-activity relationship studies to understand how chemical modifications to the MMAD component or its attachment point in the this compound conjugate influence its biological activity and pharmacological profile. This could lead to the development of novel MMAD-based payloads optimized for specific tumor types or treatment strategies.

Integration of this compound Conjugates with Combination Therapeutic Strategies in Preclinical Settings

Combination therapy, involving the simultaneous or sequential use of multiple therapeutic agents, is a fundamental approach in cancer treatment aimed at enhancing efficacy, overcoming resistance, and improving patient outcomes. Integrating ADCs utilizing potent payloads like this compound with other therapeutic modalities is a significant area of preclinical investigation.

Preclinical studies are exploring the potential synergistic effects of combining ADCs with chemotherapy, immunotherapy, targeted therapies, or radiation therapy. The rationale behind such combinations is to target multiple pathways simultaneously, induce complementary cell death mechanisms, stimulate anti-tumor immunity, or overcome resistance mechanisms that may limit the effectiveness of a single agent.

For this compound conjugates, preclinical research avenues include evaluating their combination with agents that:

Enhance tumor antigen expression or antibody binding.

Modulate the tumor microenvironment to improve ADC penetration or payload release.

Inhibit DNA repair or other survival pathways that cancer cells might upregulate in response to tubulin inhibition.

Activate immune responses that can work in concert with the direct cytotoxic effects of the ADC payload.

An example in the broader context of MMAD-based ADCs includes preclinical evaluation of combination therapies, such as the use of a mcMMAD ADC with low-dose HMGN1 in a preclinical setting. These studies are crucial for identifying rational drug combinations, optimal dosing schedules, and potential synergistic interactions before moving to clinical trials.

Advanced Computational Modeling and Simulation for this compound Conjugate Design and Prediction of Biological Behavior

Advanced computational modeling and simulation techniques are becoming increasingly valuable tools in the design and optimization of complex molecules like ADC conjugates and in predicting their biological behavior. For this compound conjugates, computational approaches can provide insights that are challenging or time-consuming to obtain experimentally.

Future directions in this area include:

Molecular Modeling and Dynamics Simulations: Simulating the interaction of MMAD with tubulin at the atomic level to better understand its binding mode, affinity, and the impact of potential modifications on its inhibitory activity.

Linker Stability and Cleavage Prediction: Modeling the chemical stability of the linker component of this compound in different biological environments (e.g., plasma, tumor interstitium, lysosome) and predicting the rate and mechanisms of linker cleavage or payload release.

Antibody-Conjugate Structure-Activity Relationships: Using computational tools to analyze how the site of conjugation on the antibody and the presence of the this compound conjugate influence antibody conformation, stability, and binding to its target antigen.

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Developing sophisticated multi-scale computational models to predict the absorption, distribution, metabolism, and excretion (ADME) of this compound conjugates, as well as the relationship between conjugate concentration at the tumor site and the resulting anti-tumor effect. Such models can help optimize dosing strategies and predict potential off-target accumulation.

Predicting Combination Therapy Outcomes: Simulating the interactions between this compound conjugates and other therapeutic agents at the cellular and system level to predict synergistic or antagonistic effects and identify optimal combination regimens.

Computational modeling can accelerate the design cycle, reduce the number of constructs that need to be synthesized and tested experimentally, and provide a deeper understanding of the factors governing the efficacy and safety of this compound conjugates.

Development of Research Tools and Probes Based on this compound for Mechanistic Biological Investigations

This compound, incorporating the potent tubulin inhibitor MMAD, serves as a valuable starting point for developing research tools and probes to investigate fundamental biological processes and the mechanisms of action and resistance related to tubulin-targeting agents and ADCs.

Future research avenues include:

Fluorescently Labeled this compound: Synthesizing this compound conjugates with fluorescent tags to track their distribution, cellular uptake, intracellular trafficking, and release within live cells or in vivo models. This can provide crucial data on how the conjugate reaches its target and where the payload is delivered.

Probes for Tubulin Dynamics: Developing this compound-based probes to specifically investigate tubulin polymerization and depolymerization dynamics in different cellular states or in response to various stimuli.

Tools for Studying Payload Release Mechanisms: Creating modified this compound conjugates that can be used to study the specific enzymatic or chemical processes responsible for cleaving the linker and releasing the active MMAD payload within the lysosome or other cellular compartments.

Probes for Resistance Mechanisms: Designing probes to identify and study mechanisms of resistance to MMAD or other tubulin inhibitors, such as efflux pump activity or alterations in tubulin structure.

Affinity Probes: Utilizing components of this compound as affinity probes to pull down and identify proteins that interact with the conjugate or the released payload, helping to elucidate their cellular targets and off-targets.

These research tools and probes based on this compound will be instrumental in gaining a more comprehensive understanding of its cellular pharmacology, identifying biomarkers of response or resistance, and guiding the rational design of improved ADC constructs and combination therapies.

Q & A

Q. What are the recommended protocols for handling and storing Cys-mcMCMMAD to ensure compound stability during experiments?

  • Methodological Answer: Cys-mcMMAD should be stored at -20°C in anhydrous, light-protected conditions to prevent hydrolysis or photodegradation. Prior to use, reconstitute the compound in dimethyl sulfoxide (DMSO) or sterile PBS, depending on solubility requirements. Aliquot stocks to avoid freeze-thaw cycles, and validate stability via HPLC or LC-MS before critical assays . For lab-wide reproducibility, document storage conditions and handling procedures in a shared data management system, as emphasized in research data management (RDM) frameworks .

Q. How should controlled experiments be designed to evaluate this compound’s microtubule-disrupting activity?

  • Methodological Answer: Include negative controls (e.g., untreated cells or vehicle-only treatments) and positive controls (e.g., colchicine or paclitaxel). Define independent variables (e.g., concentration gradients, exposure time) and dependent variables (e.g., tubulin polymerization rates, mitotic arrest quantification). Use blinded scoring for microscopy data to reduce bias. Align experimental design with hypothesis-driven frameworks, ensuring each step addresses a specific research question .

Q. What are the key parameters for validating this compound’s purity and structural integrity in preclinical studies?

  • Methodological Answer: Employ orthogonal analytical methods:
  • Purity: HPLC with UV/Vis detection (≥98% purity threshold) .
  • Structural Confirmation: High-resolution mass spectrometry (HR-MS) and 1H/13C NMR spectroscopy.
  • Bioactivity: Dose-response curves in cell-based assays (e.g., IC50 determination). Document all validation data in structured tables with descriptive titles and footnotes to align with IMRAD results sections .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer: Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess bioavailability, tissue penetration, and metabolite activity. Compare in vitro assays (e.g., 3D spheroid models) with in vivo tumor xenograft studies, controlling for variables like immune response and vascularization. Use meta-analysis frameworks to weigh evidence quality, as outlined in qualitative research contradiction resolution practices .

Q. What statistical methods are optimal for analyzing non-linear dose-response relationships in this compound cytotoxicity assays?

  • Methodological Answer: Apply four-parameter logistic (4PL) regression for IC50 calculations. For heteroscedastic data, use weighted least squares or generalized linear models (GLMs). Validate assumptions via residual plots and normality tests. Report confidence intervals and effect sizes, adhering to guidelines for transparent data presentation in chemistry reports .

Q. How can batch-to-batch variability in this compound synthesis impact experimental reproducibility, and what mitigation strategies are effective?

  • Methodological Answer: Variability arises from differences in reaction conditions or purification steps. Mitigate via:
  • Standard Operating Procedures (SOPs): Strictly control temperature, pH, and solvent systems during synthesis.
  • Quality Control (QC): Implement batch-wise HR-MS and NMR profiling.
  • Data Tracking: Use RDM tools to log synthesis parameters and correlate with bioactivity outcomes .

Q. What frameworks ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for this compound-related data in collaborative studies?

  • Methodological Answer:
  • Metadata Standards: Use domain-specific schemas (e.g., ISA-Tab for experimental metadata).
  • Repositories: Deposit raw spectra, dose-response data, and protocols in public repositories (e.g., Zenodo, Figshare) with persistent identifiers (DOIs).
  • Documentation: Include README files detailing experimental conditions, units, and software versions, as recommended in RDM best practices .

Data Presentation and Reporting

Q. How should this compound experimental results be structured in manuscripts to meet IMRAD standards?

  • Methodological Answer:
  • Results: Present key findings in descending order of significance. Use tables for comparative IC50 values across cell lines and figures for microscopy images (with scale bars and statistical annotations).
  • Discussion: Link results to hypotheses (e.g., "this compound’s efficacy in Taxol-resistant lines supports its unique binding mechanism"). Address limitations (e.g., off-target effects) and propose validation steps .

Q. What criteria determine the inclusion of supplementary materials for this compound studies?

  • Methodological Answer: Supplementary materials should include:
  • Raw Data: Spectra, uncropped gel images, or flow cytometry plots.
  • Extended Methods: Detailed synthesis protocols or statistical code.
  • Validation: Stability tests under varying conditions. Ensure supplementary files are cited in the main text and formatted per journal guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.